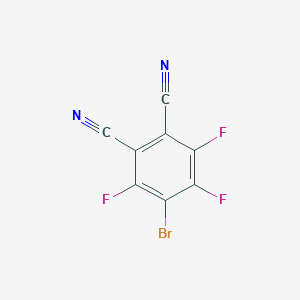

4-Bromo-3,5,6-trifluorophthalonitrile

Description

4-Bromo-3,5,6-trifluorophthalonitrile is a halogenated aromatic nitrile compound featuring a bromine atom at the 4-position and fluorine atoms at the 3, 5, and 6 positions of the benzene ring. This structure combines electron-withdrawing groups (fluorine and nitrile) with a bromine substituent, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of fluorinated polymers or dyes.

Properties

Molecular Formula |

C8BrF3N2 |

|---|---|

Molecular Weight |

261.00 g/mol |

IUPAC Name |

4-bromo-3,5,6-trifluorobenzene-1,2-dicarbonitrile |

InChI |

InChI=1S/C8BrF3N2/c9-5-6(10)3(1-13)4(2-14)7(11)8(5)12 |

InChI Key |

QVAMBVIPYOKYFD-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1F)F)Br)F)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,5,6-trifluorophthalonitrile typically involves the bromination and fluorination of phthalonitrile derivatives. One common method includes the following steps:

Bromination: Phthalonitrile is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5,6-trifluorophthalonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alkoxides.

Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atoms influence the reactivity of the benzene ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or primary amines are used under basic conditions.

Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid are used under acidic conditions.

Major Products Formed

Nucleophilic Substitution: Products include substituted phthalonitriles with various functional groups replacing the bromine atom.

Electrophilic Substitution: Products include nitrated or sulfonated derivatives of this compound.

Scientific Research Applications

4-Bromo-3,5,6-trifluorophthalonitrile has several applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.

Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects

Mechanism of Action

The mechanism of action of 4-Bromo-3,5,6-trifluorophthalonitrile involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms and the bromine atom makes the compound highly reactive in substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

The following analysis compares 4-bromo-3,5,6-trifluorophthalonitrile with structurally related bromo-fluoroaromatic compounds, focusing on substituent effects, physical properties, and reactivity.

Structural Analogues and Substituent Effects

| Compound Name | Substituents | Functional Groups | Key Differences |

|---|---|---|---|

| This compound | Br (4), F (3,5,6) | Nitrile | High fluorine density, compact structure |

| 4-Bromo-3,5-difluorophenyl carboxamide | Br (4), F (3,5) | Carboxamide | Fewer fluorines, amide group |

| 6-(3-Bromo-5-fluoro-phenoxy)hexanenitrile | Br (3), F (5) | Ether, nitrile | Extended aliphatic chain, fewer fluorines |

| B-(4-Bromo-2,3,5,6-tetrafluorophenyl)boronic acid | Br (4), F (2,3,5,6) | Boronic acid | Additional fluorine, boronic acid group |

Key Observations :

- Fluorine Density : The trifluorophthalonitrile has three fluorine atoms, enhancing electron-withdrawing effects compared to difluoro derivatives (e.g., 4-bromo-3,5-difluorophenyl carboxamide in ). This increases its reactivity in electrophilic substitutions or as a directing group.

- Functional Groups : The nitrile group distinguishes it from boronic acids (used in Suzuki couplings ) or carboxamides (common in pharmaceutical intermediates ).

Physical and Chromatographic Properties

Analysis :

- The trifluorophthalonitrile’s molecular weight (~295) is higher than the difluoro derivative (294) due to the additional fluorine.

- HPLC retention times (e.g., 0.66 minutes for the difluoro compound ) suggest that increased fluorine content may marginally increase polarity, though trifluorophthalonitrile’s nitrile group could further reduce retention time compared to carboxamides (1.64 minutes in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.